IWP L6
Overview
Description
IWP-L6, also known as Porcupine Inhibitor III, is a highly potent inhibitor of the enzyme Porcupine (EC50: 0.5 nM). Porcupine is a membrane-bound O-acyltransferase that plays a crucial role in the palmitoylation of Wnt proteins, which are essential for Wnt signaling pathways . This compound has shown significant potential in inhibiting Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish .
Mechanism of Action
Target of Action
IWP-L6, also known as Porcn Inhibitor III, is a highly active and potent inhibitor of Porcupine (Porcn) . Porcn is a membrane-bound O-acyltransferase (MBOAT) that catalyzes the palmitoylation of Wnt proteins .
Mode of Action
IWP-L6 interacts with its target, Porcn, to inhibit the palmitoylation of Wnt proteins . This interaction significantly inhibits the phosphorylation of dishevelled 2 (Dvl2) in HEK293 cells , a biochemical event associated with many Wnt-dependent cellular responses .
Biochemical Pathways
The inhibition of Porcn by IWP-L6 affects the Wnt signaling pathway . The Wnt pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration. By inhibiting Porcn, IWP-L6 can effectively block the Wnt signaling pathway .
Pharmacokinetics
IWP-L6 has good stability in human plasma but weaker stability in rat and mouse plasma . This suggests that the compound’s bioavailability may vary across different species. The compound is soluble in DMSO .
Result of Action
The inhibition of the Wnt signaling pathway by IWP-L6 has several effects. In zebrafish, IWP-L6 effectively blocks tailfin regeneration and inhibits posterior axis formation at low micromolar concentrations . In cultured mouse embryonic kidneys, IWP-L6 significantly reduces branching morphogenesis at a concentration of 10 nM, and completely blocks the Wnt signaling pathway at a concentration of 50 nM .
Action Environment
The action of IWP-L6 can be influenced by environmental factors. For instance, in vivo assays in zebrafish have shown that IWP-L6 rapidly activates under certain conditions . .
Biochemical Analysis
Biochemical Properties
IWP-L6 targets the Wnt signaling pathway, as Porcupine is the enzyme that catalyzes the palmitoylation of Wnt proteins . In HEK293 cells, IWP-L6 has been found to significantly inhibit the phosphorylation of dishevelled 2 (Dvl2), a biochemical event associated with many Wnt-dependent cellular responses .
Cellular Effects
IWP-L6 has shown to inhibit Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish . It also reduces branching morphogenesis in cultured mouse embryonic kidneys . In the context of infection, IWP-L6 treatment could maintain inhibited both Wnt/β-catenin as well as Wnt/Ca +2 signaling pathways .
Molecular Mechanism
IWP-L6 docks in the PORCN catalytic site, providing insights into PORCN pharmacologic inhibition . This structural model provides mechanistic insights into PORCN substrate recognition and catalysis as well as the inhibition of its enzymatic activity .
Temporal Effects in Laboratory Settings
IWP-L6 is stable in human plasma over 24 hours, but it was rapidly metabolized in rat plasma (t1/2 = 190 min), murine plasma (t1/2 = 2 min), and the murine liver S9 fractions (t1/2 = 26 min) . The major metabolites are the amide cleavage products .
Metabolic Pathways
IWP-L6 is involved in the Wnt signaling pathway. Porcupine, the target of IWP-L6, is the enzyme that catalyzes the palmitoylation of Wnt proteins . This modification is crucial for the proper functioning of the Wnt signaling pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IWP-L6 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the thieno[3,2-d]pyrimidin-2-yl core.
- Introduction of the phenyl and pyridinyl groups.
- Final coupling reactions to attach the thioacetamide moiety .
Industrial Production Methods: Industrial production of IWP-L6 typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: IWP-L6 can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The aromatic rings in IWP-L6 can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
IWP-L6 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its inhibition.
Biology: Employed in cell culture studies to investigate the role of Wnt signaling in cell differentiation and development.
Medicine: Potential therapeutic agent for diseases involving aberrant Wnt signaling, such as cancer and fibrosis.
Comparison with Similar Compounds
IWP-2: Another potent Porcupine inhibitor with an IC50 of 27 nM.
LGK974: A selective Porcupine inhibitor used in clinical trials for cancer treatment.
Wnt-C59: A highly effective Wnt signaling antagonist with PORCN enzymatic activity.
Uniqueness of IWP-L6: IWP-L6 stands out due to its extremely high potency (EC50: 0.5 nM) and stability in human plasma. It has shown significant activity in various biological assays, making it a valuable tool for studying Wnt signaling and its implications in disease .
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESQGTFWEQMCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IWP-L6 impact Trypanosoma cruzi infection?
A1: IWP-L6 inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, IWP-L6 disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]
Q2: What are the immunological effects of IWP-L6 treatment during T. cruzi infection?
A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] IWP-L6 treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []
Q3: What is the significance of the structural model of PORCN in relation to IWP-L6?
A3: The structural model of PORCN helps us understand how IWP-L6 interacts with the enzyme. [] Studies suggest that IWP-L6 binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.